ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

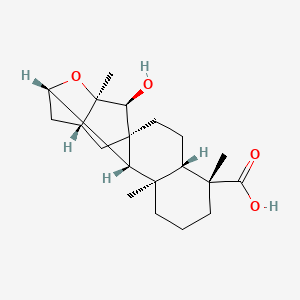

“ent-11,16-Epoxy-15-hydroxykauran-19-oic acid” is a natural compound that belongs to the chemical family of Diterpenoids . It is isolated from the herbs of Nouelia insignis . The compound has a molecular formula of C20H30O4 and a molecular weight of 334.5 .

Molecular Structure Analysis

The compound contains a total of 58 bonds, including 28 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 4 six-membered rings, 2 seven-membered rings, 1 eight-membered ring, 3 ten-membered rings, 2 eleven-membered rings, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA) is known to exert anti-tumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis . This compound has been isolated and purified from the Chinese herbal medicine Pteris semipinnata L .

Anti-Inflammatory Properties

The decoction (hot water extract) of whole plants of Adenostemma lavenia (L.) O. Kuntze, which contains 11αOH-KA, is used as a folk remedy for inflammatory disorders, such as hepatitis and pneumonia . This suggests that 11αOH-KA may be the ingredient responsible for the medicinal properties of this plant .

Skin Whitening

11αOH-KA has been proposed for skin whitening applications . The anti-melanogenic activities of the water extracts of A. lavenia leaves were compared in mouse B16F10 melanoma cells .

Oral Cosmetics

The water extract of A. lavenia leaf and the ingredient that is possibly responsible for this—11αOH-KA—are new materials for oral cosmetics . The treatment of mice with the water extract of A. lavenia leaf suppresses pigmentation in their hairs .

Therapy of Nasopharyngeal Carcinoma

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) loaded onto fluorescent mesoporous silica nanoparticles has been used for the location and therapy of nasopharyngeal carcinoma . In vivo studies demonstrated that nanoparticles could efficiently deliver 5F in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Traditional Herbal Medicine Treatment

The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for 5F chemotherapy . This highlights the potential of 11αOH-KA in the field of traditional herbal medicine.

These are just a few of the many potential applications of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in scientific research. It’s a multifunctional biochemical with promising therapeutic applications .

Wirkmechanismus

Target of Action

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, also known as ent-11alpha,16alpha-Epoxy-15alpha-hydroxykauran-19-oic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-kB, it affects the downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .

Result of Action

The compound induces significant cell death in all types of HCC cells . In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Action Environment

The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBMVMFRKVVMY-GOCTUUHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1150966.png)